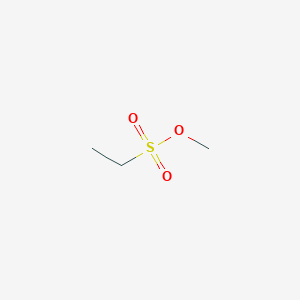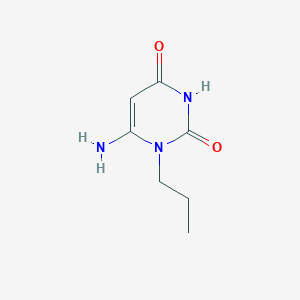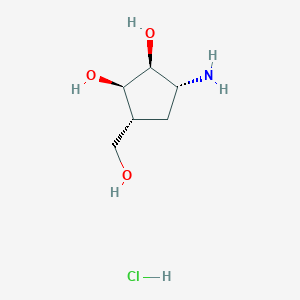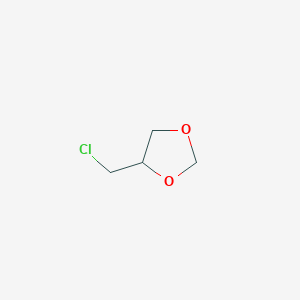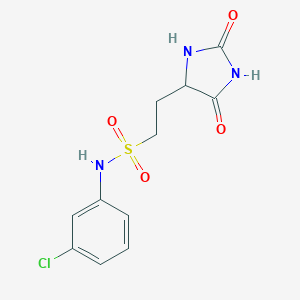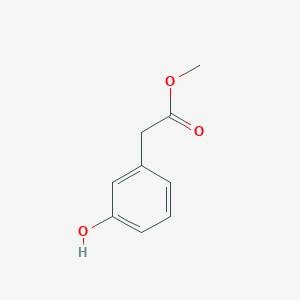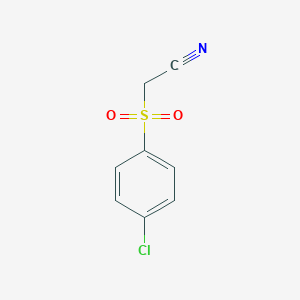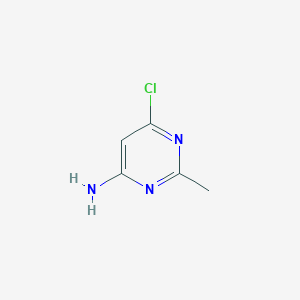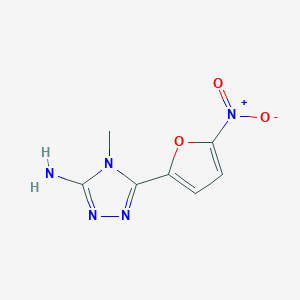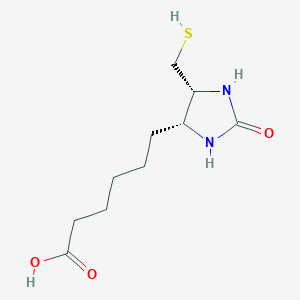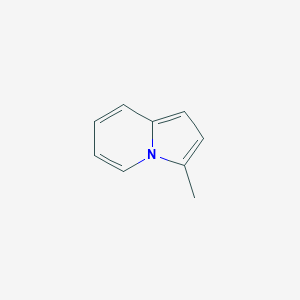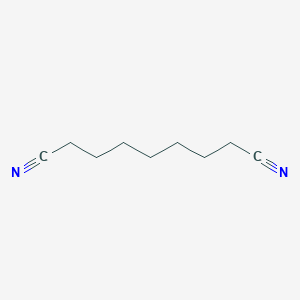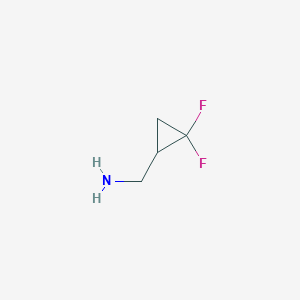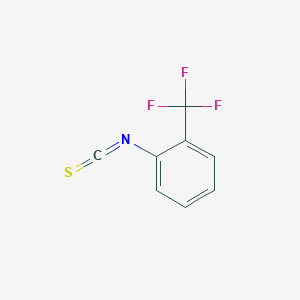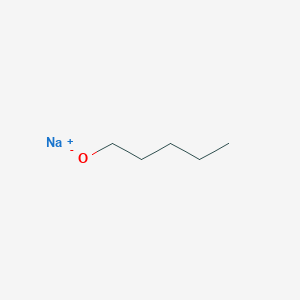
Sodium pentylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pentylate is a chemical compound that is widely used in scientific research. It is an alkoxide compound that is derived from pentanol. Sodium pentylate is a strong base that is used in the synthesis of various organic compounds.
Mécanisme D'action
Sodium pentylate acts as a strong base and reacts with acidic compounds to form salts. It is a nucleophile that attacks electrophilic compounds. Sodium pentylate is used in the synthesis of various organic compounds by deprotonating acidic compounds. It is also used as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Sodium pentylate is a strong base that can cause severe burns and tissue damage upon contact. It is highly reactive and can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium pentylate is a strong base that is used in various laboratory experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. However, sodium pentylate is highly reactive and requires careful handling. It can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care.
Orientations Futures
There are several future directions for the use of sodium pentylate in scientific research. It can be used in the production of renewable energy sources such as biodiesel. It can also be used in the production of pharmaceuticals and agrochemicals. Further research can be done to explore the potential applications of sodium pentylate in various fields of science. The synthesis method of sodium pentylate can also be optimized to make it more efficient and cost-effective.
Conclusion
Sodium pentylate is a versatile reagent that is widely used in scientific research. It is a strong base that is used in the synthesis of various organic compounds and as a catalyst in various chemical reactions. Sodium pentylate has several advantages and limitations for laboratory experiments. It is highly reactive and requires careful handling. Further research can be done to explore the potential applications of sodium pentylate in various fields of science.
Méthodes De Synthèse
Sodium pentylate is synthesized by reacting pentanol with sodium metal. The reaction is carried out in an inert atmosphere to prevent the oxidation of sodium. The reaction is exothermic and requires careful handling. The resulting product is a white crystalline solid that is highly reactive.
Applications De Recherche Scientifique
Sodium pentylate is used in various scientific research applications. It is used as a strong base in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. Sodium pentylate is used in the production of biodiesel, which is a renewable source of energy. It is also used in the production of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1941-84-0 |
|---|---|
Nom du produit |
Sodium pentylate |
Formule moléculaire |
C5H11NaO |
Poids moléculaire |
110.13 g/mol |
Nom IUPAC |
sodium;pentan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-2-3-4-5-6;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
WVROFDYCUUILSJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC[O-].[Na+] |
SMILES |
CCCCC[O-].[Na+] |
SMILES canonique |
CCCCC[O-].[Na+] |
Synonymes |
Sodium pentylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



